![molecular formula C17H29ClN2O3 B1668001 苯佐卡因盐酸盐 CAS No. 5987-82-6](/img/structure/B1668001.png)
苯佐卡因盐酸盐
科学研究应用
Ocular Procedures
Benoxinate hydrochloride is predominantly utilized in ophthalmic settings for:
- Anesthesia during tonometry : It allows for painless measurement of intraocular pressure.
- Facilitating corneal and conjunctival procedures : The anesthetic effect aids in surgeries such as pterygium excision and cataract surgery.
Table 1: Common Ophthalmic Procedures Using Benoxinate Hydrochloride
Procedure | Purpose | Anesthetic Formulation |
---|---|---|
Tonometry | Measure intraocular pressure | Fluorescein Sodium and Benoxinate Hydrochloride 0.3%/0.4% |
Pterygium Surgery | Surgical removal of pterygium | Topical application of Benoxinate Hydrochloride 0.4% |
Corneal Biopsy | Tissue sampling | Fluorescein Sodium and Benoxinate Hydrochloride 0.3%/0.4% |
Foreign Body Removal | Extraction of corneal foreign bodies | Topical application of Benoxinate Hydrochloride 0.4% |
Efficacy Studies
Several studies have evaluated the efficacy and safety of benoxinate hydrochloride in clinical settings:
- A study demonstrated that a single application of benoxinate hydrochloride 0.4% provided sufficient anesthesia for pterygium surgery, with minimal side effects reported .
- Another investigation assessed the impact of benoxinate on corneal morphology during confocal microscopy procedures, confirming that it does not significantly alter corneal structure when used appropriately .
Pharmacokinetics and Safety Profile
The pharmacokinetics of benoxinate hydrochloride indicate rapid absorption through mucous membranes, with almost complete absorption following topical application . Its metabolites are primarily excreted via urine within hours post-administration, highlighting its efficiency as a local anesthetic.
Table 2: Pharmacokinetic Properties of Benoxinate Hydrochloride
Property | Value |
---|---|
Absorption | Rapid (92.1% excreted in urine within 9 hours) |
Metabolism | Hydrolyzed to 3-butoxy-4-aminobenzoic acid |
Duration of Anesthesia | Approximately 20 minutes post-application |
Environmental Impact and Method Development
Recent research has focused on developing environmentally friendly analytical methods for detecting benoxinate hydrochloride in pharmaceutical formulations. A study employed a spectrofluorimetric method that utilizes fluorescamine to interact with the primary amino group of benoxinate, allowing for sensitive detection in eye drops .
Case Studies and Clinical Trials
Numerous clinical trials have been conducted to assess the safety and efficacy of benoxinate hydrochloride:
- A double-masked, randomized controlled trial evaluated its effectiveness compared to vehicle solutions in pediatric populations, confirming its safety profile across age groups .
- Research comparing the contamination rates between different anesthetic solutions indicated that benoxinate hydrochloride combined with fluorescein sodium had lower bacterial viability over time compared to other anesthetics .
作用机制
苯氧海因盐酸盐通过与神经元膜上的钠通道结合,稳定它们并降低其对钠离子的通透性而起作用。 这种对钠离子流入的抑制阻止了神经冲动的起始和传导,从而导致局部麻醉 .
生化分析
Biochemical Properties
Benoxinate hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by esterases present in blood plasma and the liver . The primary biochemical interaction involves the binding of benoxinate hydrochloride to sodium channels, which leads to the reversible stabilization of the neuronal membrane. This interaction decreases the membrane’s permeability to sodium ions, thereby inhibiting the depolarization of the neuronal membrane and blocking the initiation and conduction of nerve impulses .
Cellular Effects
Benoxinate hydrochloride exerts several effects on different types of cells and cellular processes. In human corneal epithelial cells, it has been shown to cause cytotoxic effects, which can lead to corneal epithelial toxicity with prolonged use . The compound influences cell function by blocking sodium channels, which affects cell signaling pathways and neuronal communication . Additionally, benoxinate hydrochloride can impact gene expression and cellular metabolism by altering the ionic balance within cells .
Molecular Mechanism
The molecular mechanism of benoxinate hydrochloride involves its binding to sodium channels on the neuronal membrane. By stabilizing these channels, the compound decreases their permeability to sodium ions, preventing the depolarization of the neuronal membrane . This action effectively blocks the initiation and conduction of nerve impulses, leading to localized anesthesia. The inhibition of sodium ion influx is the primary molecular interaction responsible for the anesthetic effects of benoxinate hydrochloride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benoxinate hydrochloride can change over time. The compound is known for its rapid onset of action, typically within 30 to 50 seconds, and its effects last for about 10 to 30 minutes, depending on perfusion . Stability studies have shown that benoxinate hydrochloride is rapidly hydrolyzed in human blood, leading to its quick degradation . Long-term use or abuse of the compound can result in corneal damage and other adverse effects .
Dosage Effects in Animal Models
The effects of benoxinate hydrochloride vary with different dosages in animal models. At therapeutic doses, it provides effective local anesthesia with minimal adverse effects . At higher doses, the compound can cause toxic effects, including irritation, hypersensitivity, and irreversible corneal damage . Studies have shown that the compound’s metabolism may be inhibited by anticholinesterases, leading to prolonged effects and potential toxicity .
Metabolic Pathways
Benoxinate hydrochloride is primarily metabolized by esterases in the blood plasma and liver . The ester portion of the compound is hydrolyzed more rapidly than the butyl side chain . The primary metabolites include 3-butoxy-4-aminobenzoic acid, which is excreted as the glucuronide conjugate, and other minor metabolites such as 3-hydroxy-4-aminobenzoic acid . These metabolic pathways ensure the rapid clearance of benoxinate hydrochloride from the body.
Transport and Distribution
Benoxinate hydrochloride is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . The compound’s distribution is influenced by its binding to plasma proteins and its solubility in lipids . In the eye, benoxinate hydrochloride is localized to the corneal and conjunctival tissues, where it exerts its anesthetic effects .
Subcellular Localization
The subcellular localization of benoxinate hydrochloride is primarily within the neuronal membrane, where it binds to sodium channels . This localization is crucial for its function as a local anesthetic, as it allows the compound to effectively block nerve impulses. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments .
准备方法
苯氧海因盐酸盐的合成涉及几个步骤:
硝化: 3-羟基苯甲酸进行硝化反应生成3-羟基-4-硝基苯甲酸。
酯化: 硝基苯甲酸与乙醇酯化生成乙基3-羟基-4-硝基苯甲酸酯。
烷基化: 然后用1-溴丁烷对酯进行烷基化反应,得到乙基3-丁氧基-4-硝基苯甲酸酯。
还原: 将硝基还原为氨基,形成乙基3-丁氧基-4-氨基苯甲酸酯。
化学反应分析
苯氧海因盐酸盐会发生几种类型的化学反应:
氧化: 它可以被氧化成相应的醌类。
还原: 其前体中的硝基可以被还原为氨基。
相似化合物的比较
苯氧海因盐酸盐与其他酯类局部麻醉剂相似,例如丁卡因、普罗美卡因和普罗帕卡因。 它以比丁卡因引起的刺激更少而闻名,并且具有相似的起效时间和持续时间 . 它具有较少的刺激性这一独特特性使其成为眼科的首选。
类似化合物
- 丁卡因
- 普罗美卡因
- 普罗帕卡因
生物活性
Benoxinate hydrochloride, a topical anesthetic primarily used in ophthalmology, exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical applications. This article provides an in-depth exploration of its biological activity, supported by data tables, case studies, and research findings.
Benoxinate hydrochloride functions as a local anesthetic by blocking sodium channels in neuronal membranes. This action stabilizes the neuronal membrane and decreases its permeability to sodium ions, which inhibits depolarization and the conduction of nerve impulses. The primary target for benoxinate is the sodium channel protein type 10 subunit alpha , which plays a crucial role in mediating voltage-dependent sodium ion permeability in excitable tissues .
Pharmacokinetics
The pharmacokinetic profile of benoxinate hydrochloride is characterized by its rapid onset and relatively short duration of action. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed at the site of application.
- Distribution : Limited systemic distribution due to topical application.
- Metabolism : Primarily metabolized in the liver.
- Elimination : Excreted via urine.
Clinical Applications
Benoxinate hydrochloride is commonly used for ocular procedures due to its effective anesthetic properties. It is particularly valuable for:
- Corneal anesthesia : Used during procedures such as tonometry and foreign body removal.
- Pain management : Provides relief from corneal abrasions and other ocular surface injuries.
Case Studies
-
Corneal Sensitivity Study :
A study involving 20 subjects assessed the effect of 0.4% benoxinate hydrochloride on corneal sensitivity using a Non-Contact Corneal Aesthesiometer (NCCA). Results indicated that there was no contralateral effect of benoxinate anesthesia, with full recovery occurring approximately 60 minutes after instillation . -
Topical Anesthetic Comparison :
In a comparative study of various topical anesthetics, benoxinate hydrochloride demonstrated significant antimicrobial activity against several pathogens, including Pseudomonas aeruginosa and Candida albicans. This study highlighted the compound's dual role as both an anesthetic and an antimicrobial agent .
Biological Activity Data Table
Parameter | Benoxinate Hydrochloride |
---|---|
Molecular Weight | 320.88 g/mol |
Mechanism of Action | Sodium channel blocker |
Onset of Action | Rapid (within minutes) |
Duration of Action | Short (30-60 minutes) |
Common Uses | Ocular anesthesia |
Antimicrobial Activity | Yes |
Inflammatory Response
Research has shown that topical application of benoxinate hydrochloride can influence the inflammatory response on the ocular surface. A study examined the cytokine release following application and found that it stimulates inflammatory markers such as IL-8 and TNF-alpha, indicating a potential for modulating inflammation during ocular procedures .
Toxicity and Side Effects
While generally considered safe, benoxinate hydrochloride can lead to side effects such as:
属性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-butoxybenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGUDWLMFLCODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-43-4 (Parent) | |
Record name | Benoxinate hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045393 | |
Record name | Benoxinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5987-82-6 | |
Record name | Oxybuprocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5987-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benoxinate hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benoxinate hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benoxinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENOXINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VE4U49K15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。